Chelidamic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3983. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

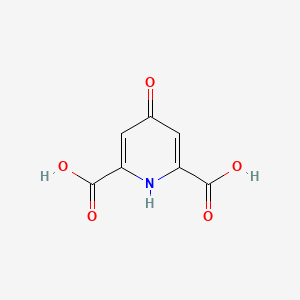

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLJJHGQACAZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160451 | |

| Record name | Chelidamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-60-3, 499-51-4 | |

| Record name | Chelidamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHELIDAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chelidamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxypyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A59BH8SXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Chelidamic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidamic acid, or 4-hydroxypyridine-2,6-dicarboxylic acid, is a heterocyclic compound with a history rooted in the study of natural products. Initially derived from its precursor, chelidonic acid, it has garnered interest for its diverse biological activities, including its role as a potent enzyme inhibitor. This document provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, intended for professionals in research and drug development. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and biological pathways to facilitate a deeper understanding of this molecule.

Discovery and Historical Context

The story of this compound begins with its parent compound, chelidonic acid. In 1839, Joseph Probst first isolated chelidonic acid from the greater celandine plant, Chelidonium majus[1]. This discovery laid the groundwork for future investigations into related pyran and pyridine structures.

The pivotal moment in the history of this compound came in 1884. The chemist L. Haitinger, through his work on the derivatives of chelidonic acid, successfully synthesized this compound by reacting chelidonic acid with ammonia. This transformation, which replaces the pyran oxygen with a nitrogen atom to form the pyridine ring, was a significant step in heterocyclic chemistry. His findings were published in the scientific journal Monatshefte für Chemie.

Since its initial synthesis, this compound has been recognized for its utility as a chelating agent and, more significantly, for its biological activities, which continue to be an area of active research.

Physicochemical and Biological Properties

This compound is a light yellow to brown powder. Its structure as a "conformationally restricted glutamate analog" is key to its biological activity. A summary of its known properties is presented below.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid | ChemicalBook |

| Synonyms | 4-Hydroxypyridine-2,6-dicarboxylic acid | ChemicalBook |

| Molecular Formula | C₇H₅NO₅ | ChemicalBook |

| Molar Mass | 183.12 g/mol | ChemicalBook |

| Melting Point | 265-270 °C (decomposes) | ChemicalBook |

| Boiling Point | 428.3 ± 45.0 °C (Predicted) | ChemicalBook |

| Density | 1.726 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

Table 2: Quantitative Biological Activity of this compound

| Target/Assay | Activity Type | Value (Ki) | Source |

| Glutamate Decarboxylase (rat brain) | Competitive Inhibitor | 33 µM | [2] |

Note: Despite extensive literature searches, specific IC50 values for the anti-inflammatory (e.g., nitric oxide inhibition in RAW 264.7 cells), antioxidant (e.g., DPPH radical scavenging), and cytotoxic (e.g., against HeLa cells) activities of this compound were not available in the reviewed sources. Further research is required to quantify these biological effects.

Experimental Protocols

The synthesis of this compound is a two-stage process that begins with the synthesis of its precursor, chelidonic acid.

Synthesis of Chelidonic Acid

Chelidonic acid is classically synthesized from the condensation of acetone with two equivalents of diethyl oxalate, a method improved upon by Riegel and Zwilgmeyer.

Protocol: Synthesis of Chelidonic Acid

-

Preparation of Sodium Ethoxide: Dissolve 46 g of sodium in 600 mL of absolute ethanol in a 3-liter three-necked flask equipped with a stirrer and reflux condenser.

-

Reaction Mixture: Cool approximately half of the sodium ethoxide solution until solidification begins. To this, add a mixture of 58 g of dry acetone and 150 g of freshly distilled diethyl oxalate at once and begin stirring.

-

Condensation: As the mixture becomes turbid, add the remaining hot sodium ethoxide solution along with another 160 g of diethyl oxalate. Stir for 30 minutes until the mixture becomes nearly solid.

-

Distillation and Hydrolysis: Heat the flask in an oil bath at 110°C to distill off about 150 mL of ethanol. Cool the reaction mixture to 20°C. Transfer the resulting sodium derivative to a beaker and treat with a mixture of 300 mL of concentrated hydrochloric acid and 800 g of cracked ice.

-

Cyclization: After stirring for 30 minutes, filter the precipitate (acetonedioxalic ester). Transfer the moist ester to a flask with 500 mL of concentrated hydrochloric acid and reflux on a steam bath for 20 hours.

-

Isolation and Purification: Cool the mixture to 20°C. Collect the solid hydrated chelidonic acid on a Büchner funnel, wash with two 50 mL portions of ice water, and dry at 100°C for two hours, followed by drying at 160°C to remove water of crystallization. The expected yield is 140–145 g.

Synthesis of this compound

The conversion of chelidonic acid to this compound is achieved through a reaction with ammonia.

Protocol: Synthesis of this compound from Chelidonic Acid

-

Reaction Setup: In a suitable reaction vessel, place 41.8 g (0.21 mol) of chelidonic acid. Cool the vessel to 0°C in an ice bath.

-

Ammonia Addition: Slowly add 425 mL of a 30% aqueous ammonia solution dropwise to the chelidonic acid over a period of 1 hour, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 48 hours.

-

Workup: Remove the excess aqueous ammonia under reduced pressure. To the residue, add 50 mL of water and a small amount of activated charcoal. Reflux the mixture for 15 minutes to decolorize.

-

Precipitation: Filter the hot solution. Allow the filtrate to cool to room temperature and then acidify with 37% hydrochloric acid until the pH reaches 1.

-

Isolation and Drying: A white solid will precipitate. Collect the precipitate by filtration, wash it several times with cold water, and dry under vacuum for 16 hours. The expected yield of this compound is approximately 98%[3].

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis of this compound

References

Chelidamic Acid: A Technical Guide to Natural Sources, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chelidamic acid, a heterocyclic organic acid with significant potential in various scientific and therapeutic fields. This document details its natural origins, established protocols for its isolation and purification, and quantitative data to support these methodologies. Furthermore, it visualizes key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, chemically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a derivative of γ-pyrone.[1] It is recognized for its strong coordination ability with metal ions and its role as a potent inhibitor of glutamate decarboxylase, with a reported Ki of 33 μM.[2] Its precursor, chelidonic acid, is found in numerous medicinal plants and exhibits a wide range of pharmacological effects, including analgesic, antimicrobial, and anti-inflammatory properties.[3] The conversion of chelidonic acid to this compound can be achieved chemically, and methods for obtaining these compounds from natural sources have been developed.[3][4] This guide focuses on the natural occurrence and extraction of the closely related and often co-isolated precursor, chelidonic acid, which is then converted to this compound.

Natural Sources of this compound Precursors

Chelidonic acid, the direct precursor for the synthesis of this compound, is primarily found within the plant kingdom. While investigations into microbial sources such as endophytic fungi are ongoing, substantial evidence currently points to herbaceous plants as the most reliable sources.

The primary plant families and species identified as significant sources are summarized below.

| Family | Species | Common Name | Primary Part(s) |

| Papaveraceae | Chelidonium majus | Greater Celandine | Latex, Stems, Petioles |

| Asteraceae | Saussurea controversa | Leaves | |

| Liliaceae | Convallaria majalis | Lily of the Valley | Not specified |

| Poaceae | Sorghum vulgare | Sorghum | Not specified |

Data compiled from multiple sources.

Isolation and Purification Methodologies

The successful isolation of chelidonic acid from natural sources is a multi-step process that involves extraction, fractionation, and purification. The specific methodology can be adapted based on the source material.

This protocol provides a detailed method for the extraction and purification of chelidonic acid from the leaves of Saussurea controversa, which can subsequently be converted to this compound.

Materials:

-

Air-dried leaves of Saussurea controversa

-

40% Ethanol

-

Water

-

n-Butanol

-

Polyamide for column chromatography

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Ammonium Hydroxide (NH₄OH)

Experimental Protocol:

-

Extraction:

-

Extract 600 g of air-dried plant material with 6000 mL of 40% ethanol.

-

Perform this extraction three times at 80°C for 1 hour each time.

-

Combine the resulting extracts and evaporate the solvent under reduced pressure to obtain an aqueous residue.

-

Dry the residue by convection to yield the final dried extract.

-

-

Initial Fractionation:

-

Dissolve 200 g of the dried extract in 1 L of water. A white amorphous precipitate will form.

-

Separate this precipitate (termed R1), which contains a calcium complex of chelidonic acid (CaChA), by filtration and wash it with water.

-

-

Purification of Chelidonic Acid:

-

The aqueous solution from the previous step is subjected to further processing to isolate chelidonic acid.

-

Perform column chromatography on a fraction of the remaining aqueous solution (termed R2) using a polyamide column (e.g., 1.2 x 25 cm).

-

Elute the column with ethanol, gradually increasing the water content from 5% to 50%. This step yields purified chelidonic acid.

-

-

Recrystallization (Optional, for higher purity):

-

Dissolve the isolated chelidonic acid in methanol by heating.

-

Add concentrated HCl in a 3:1 (v/v) ratio of methanol to HCl.

-

Allow the solution to cool. Chelidonic acid will crystallize as needle-like crystals.

-

-

Conversion to this compound:

-

Dissolve the purified chelidonic acid in concentrated ammonium hydroxide.

-

Reflux the mixture for 6-8 hours, maintaining a pH above 9 by adding more ammonium hydroxide if necessary.

-

After cooling, acidify the reaction mixture with concentrated HCl.

-

Collect the resulting precipitate by cold filtration and wash with small volumes of ice water to yield this compound.

-

-

Fractional Crystallization: This technique is effective for purifying compounds based on solubility differences. A supersaturated solution of the crude extract is prepared and allowed to cool slowly, causing the less soluble compound (chelidonic acid) to crystallize first.

-

Silica Gel Column Chromatography: This is a standard and widely used technique for the purification of organic compounds from plant extracts.

Quantitative Analysis of Yields

The following table summarizes the reported yields from the isolation protocol for Saussurea controversa.

| Starting Material | Fraction | Yield | Notes |

| 200 g dried extract | R1 (Calcium Chelidonate Precipitate) | 14 g | 70 mg/g of extract. |

| 0.2 g of R2 fraction | Purified Chelidonic Acid | 0.180 g | 45 mg/g of extract. |

Biosynthesis and Experimental Workflows

Visualizing the processes involved in the formation and isolation of this compound can aid in understanding the complex relationships between precursors and the required experimental steps.

The biosynthesis of chelidonic acid in plants has been described to involve the condensation of phosphoenolpyruvate with a pentose phosphate. This pathway represents a key starting point for the natural production of the precursor to this compound.

Caption: Biosynthesis of Chelidonic Acid.

The following diagram illustrates the complete workflow from the extraction of plant material to the final synthesis of this compound.

Caption: Isolation and Conversion Workflow.

Conclusion

This guide outlines the primary natural sources and provides a detailed, reproducible protocol for the isolation of chelidonic acid, the immediate precursor to this compound. The methodologies described, including solvent extraction, fractionation, and chromatography, are standard and adaptable for a well-equipped laboratory. The quantitative data on yields from Saussurea controversa offer a benchmark for researchers targeting this source. The visualized workflows for biosynthesis and extraction provide a clear, high-level summary of the key processes. This information is intended to serve as a foundational resource for scientists and professionals engaged in the exploration and development of this compound and its derivatives for therapeutic applications.

References

- 1. This compound | C7H5NO5 | CID 8743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]

- 4. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Chelidamic Acid

Chelidamic acid, a heterocyclic organic compound, serves as a versatile building block in coordination chemistry and a notable inhibitor of certain enzymes, such as glutamate decarboxylase.[1][2] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is systematically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.[3] It possesses a pyridine ring functionalized with two carboxylic acid groups at positions 2 and 6, and a ketone group at position 4. The presence of these functional groups imparts significant coordinating ability with metal ions.[4]

Molecular Formula: C₇H₅NO₅[3]

Molecular Weight: 183.12 g/mol (anhydrous basis)

The structure of this compound is characterized by tautomerism. It can exist in both a keto form (4-oxo-1,4-dihydropyridine) and an enol form (4-hydroxypyridine). This equilibrium is a critical aspect of its chemical behavior and reactivity. In the solid state and in different solvents, various tautomeric and zwitterionic forms can be observed.

Caption: Tautomeric forms of this compound.

Stereochemistry

This compound is an achiral molecule. Its structure possesses a plane of symmetry that bisects the pyridine ring through the nitrogen atom and the C4 carbon. Consequently, it does not exhibit stereoisomerism and does not have any enantiomers or diastereomers. The InChIKey, XTLJJHGQACAZMS-UHFFFAOYSA-N, confirms its achiral nature.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Physical State | Brown or pale yellow powder | |

| Melting Point | 267 °C (decomposes) | |

| Boiling Point | 428.3 °C at 760 mmHg | |

| Density | 1.726 g/cm³ | |

| pKa | 0.12 ± 0.40 (Predicted) | |

| Solubility | Very soluble in water, soluble in 1 M NH₄OH (50 mg/mL), and DMSO (≥15 mg/mL) |

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized from chelidonic acid. The overall process involves two main stages: the synthesis of chelidonic acid followed by its conversion to this compound.

Synthesis of Chelidonic Acid

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is prepared via a condensation reaction between diethyl oxalate and acetone in the presence of a strong base like sodium ethoxide.

Materials:

-

Diethyl oxalate

-

Acetone (dry)

-

Sodium ethoxide

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.

-

A mixture of diethyl oxalate and dry acetone is added to the cooled sodium ethoxide solution.

-

The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the sodium salt of acetonedioxalic ester.

-

The intermediate is then treated with concentrated hydrochloric acid and heated under reflux for several hours to induce cyclization and hydrolysis, yielding chelidonic acid.

-

The resulting chelidonic acid is isolated by filtration after cooling the reaction mixture.

Conversion of Chelidonic Acid to this compound

The conversion of chelidonic acid to this compound is a straightforward process involving ammonolysis.

Materials:

-

Chelidonic acid

-

Concentrated ammonium hydroxide

Procedure:

-

Chelidonic acid is dissolved in concentrated ammonium hydroxide.

-

The solution is typically stirred at room temperature or gently heated. The pyran oxygen of chelidonic acid is replaced by a nitrogen atom from ammonia.

-

The reaction mixture is then acidified with an acid like hydrochloric acid to precipitate the this compound.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Caption: Synthesis workflow for this compound.

References

Physical and chemical properties of Chelidamic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Chelidamic Acid

Introduction

This compound, systematically known as 4-oxo-1H-pyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with the chemical formula C₇H₅NO₅.[1] It is recognized for its role as a potent inhibitor of glutamate decarboxylase and as a versatile chelating agent.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a white to pale yellow or brown powder.[3][4] It exists in tautomeric forms, specifically a keto and an aromatic enol form. In aqueous solutions, it can crystallize as a monohydrate, which forms a zwitterionic structure in the crystal lattice.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₅ | |

| Molecular Weight | 183.12 g/mol (anhydrous basis) | |

| Melting Point | 265-270 °C, 267 °C (decomposes), 278 °C | |

| Boiling Point | 428.3 ± 45.0 °C (Predicted), 429 °C | |

| Density | 1.726 ± 0.06 g/cm³ (Predicted) | |

| pKa | 0.12 ± 0.40 (Predicted) | |

| Solubility | Very soluble in water. Soluble in 1 M NH₄OH (50 mg/mL). Soluble in DMSO (≥15 mg/mL). | |

| Vapor Pressure | 1.56 x 10⁻⁸ mmHg at 25°C | |

| Flash Point | 212.8 °C | |

| Appearance | Pale yellow to brown powder or crystals. |

Reactivity and Stability

This compound is stable under normal temperatures and pressures. It should be stored in a cool, dry place in a tightly sealed container. Incompatible materials include strong oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of chelidonic acid with ammonia. A modified literature method for the synthesis of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid is described as follows:

-

Reaction Setup: 425 mL of a 30% ammonia solution is slowly added dropwise to the reaction system containing the starting material (in this case, derived from betulinic acid in the cited text, though chelidonic acid is the typical precursor) at 0 °C. The addition is controlled to take place over 1 hour.

-

Reaction Execution: The reaction mixture is stirred continuously at room temperature for 48 hours.

-

Work-up: After the reaction is complete, excess ammonia is removed by distillation under reduced pressure.

-

Purification: The residue is mixed with 50 mL of water, and activated carbon is added. The mixture is refluxed for 15 minutes for decolorization.

-

Isolation: After hot filtration, the filtrate is cooled to room temperature. The pH is then adjusted to 1 with a 37% aqueous hydrochloric acid solution, causing a white solid to precipitate.

-

Final Product: The solid is collected by filtration, washed several times with cold water, and dried under vacuum for 16 hours to yield the target compound.

Analytical Methodology: High-Performance Chelation Ion Chromatography (HPCIC)

This compound is utilized as a complexing additive in the eluent for High-Performance Chelation Ion Chromatography (HPCIC). This technique is employed for the speciation of iron and the determination of other metals.

-

System: The analysis uses an iminodiacetic acid functionalized silica column.

-

Eluent: An optimized eluent consists of 2 mmol L⁻¹ this compound, 3 mmol L⁻¹ triethanolamine, 12 mmol L⁻¹ HCl, and 50% v/v of methanol.

-

Detection: Post-column reaction with 4-(2-Pyridylazo)resorcinol (PAR) is used for sensitive spectrophotometric detection at 510 nm.

-

Application: This method allows for the simultaneous isocratic separation of Fe²⁺, Fe³⁺, and other divalent metal cations like Mn²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺.

References

A Comprehensive Technical Guide to Chelidamic Acid (CAS Number: 138-60-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid, with the CAS number 138-60-3, is a heterocyclic organic compound that holds significant interest in various scientific fields, particularly in medicinal chemistry and analytical applications. Structurally, it is 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance, with a focus on its role as a glutamate decarboxylase inhibitor.

Core Properties of this compound

This compound is typically a pale yellow or white to off-white powder. It is very soluble in water and soluble in 1 M ammonium hydroxide (50 mg/mL), yielding a clear to slightly hazy, very faint yellow to yellow solution.[1][2][3] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 138-60-3 | [1][2] |

| Molecular Formula | C₇H₅NO₅ | |

| Molecular Weight | 183.12 g/mol (anhydrous basis) | |

| Appearance | Pale yellow to white/off-white or brown powder/solid | |

| Melting Point | 267-278 °C (decomposes) | |

| Boiling Point | 428.3 ± 45.0 °C (Predicted) | |

| Solubility | Very soluble in water; Soluble in 1 M NH₄OH (50 mg/mL) | |

| Density | 1.726 ± 0.06 g/cm³ (Predicted) | |

| pKa | 0.12 ± 0.40 (Predicted) |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability/Reference |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| Infrared (IR) Spectroscopy | Data available |

| Mass Spectrometry (MS) | Data available |

Experimental Protocols

Synthesis of this compound from Chelidonic Acid

A common and efficient method for synthesizing this compound is through the reaction of Chelidonic acid with ammonia. A detailed protocol adapted from literature is as follows:

Materials:

-

Chelidonic acid derivative (e.g., from betulinic acid synthesis, 0.21 mol)

-

30% aqueous ammonia solution (425 mL)

-

37% aqueous hydrochloric acid solution

-

Activated charcoal

-

Deionized water

-

Ice

Procedure:

-

In a reaction vessel, cool 425 mL of 30% ammonia solution to 0 °C.

-

Slowly add the Chelidonic acid derivative (41.8 g, 0.21 mol) to the chilled ammonia solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the suspension to warm to room temperature and stir for 48 hours.

-

Remove the excess ammonia solution under reduced pressure.

-

To the residue, add 50 mL of water and a small amount of activated charcoal.

-

Reflux the mixture for 15 minutes to decolorize the solution.

-

Perform a hot filtration to remove the charcoal.

-

Cool the filtrate to room temperature.

-

Acidify the filtrate with 37% hydrochloric acid to a pH of 1. A white solid will precipitate.

-

Collect the white precipitate by filtration.

-

Wash the solid several times with cold water.

-

Dry the product under vacuum for 16 hours to obtain this compound. This protocol has a reported yield of up to 98%.

Purification

The primary purification of this compound is achieved through recrystallization and washing as described in the synthesis protocol. The key steps are:

-

Decolorization: Refluxing with activated charcoal removes colored impurities.

-

Precipitation: Acidification of the aqueous solution of the ammonium salt of this compound causes the less soluble free acid to precipitate, leaving more soluble impurities in the solution.

-

Washing: Washing the filtered product with cold water removes residual acid and other water-soluble impurities.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. Samples are typically dissolved in a suitable deuterated solvent, such as DMSO-d₆. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, confirm the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound include a broad O-H stretch from the carboxylic acid groups (often overlapping with C-H stretches), a sharp and strong C=O stretch from the ketone and carboxylic acid groups, and C-N and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) can be used to generate the molecular ion, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) can effectively separate this compound from impurities.

Biological Activity and Signaling Pathway

The most well-documented biological activity of this compound is its role as an inhibitor of glutamate decarboxylase (GAD) . GAD is the rate-limiting enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the central nervous system.

There are two main isoforms of GAD: GAD65 and GAD67. GAD67 is distributed throughout the neuron and is responsible for the basal levels of GABA, while GAD65 is primarily located at the nerve terminals and is involved in the synthesis of GABA for neurotransmission.

By inhibiting GAD, this compound can reduce the synthesis of GABA. This has significant implications for neuronal excitability, as a decrease in GABAergic inhibition can lead to an increase in neuronal firing. This mechanism is of considerable interest in neuroscience research, particularly in the study of epilepsy and other conditions related to an imbalance in excitatory and inhibitory neurotransmission.

Applications in Drug Development and Research

The properties of this compound make it a valuable molecule in several areas of research and development:

-

Neuroscience Research: As a GAD inhibitor, it serves as a tool to study the role of the GABAergic system in various physiological and pathological processes.

-

Drug Development: The pyridine-2,6-dicarboxylic acid scaffold is a known metal chelator. This property has been explored in the design of new therapeutic agents, including potential anticancer drugs that function by generating free radicals after binding iron (II). Derivatives of this compound are also being investigated for their antiviral and antimalarial activities.

-

Analytical Chemistry: this compound is used as a complexing agent and eluent in high-performance chelation ion chromatography (HPCIC) for the separation and speciation of metal ions, such as iron (II) and (III).

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the powder. It should be stored in a cool, dry place in a tightly sealed container.

Conclusion

This compound (CAS 138-60-3) is a versatile compound with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its structure and purity can be confirmed using standard analytical techniques. Its primary biological activity as a glutamate decarboxylase inhibitor makes it a valuable tool for neuroscientific research. Furthermore, its metal-chelating properties and the potential for derivatization continue to make it an attractive scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this important molecule.

References

Synthesis of Chelidamic Acid from Chelidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of chelidamic acid from its precursor, chelidonic acid. The following sections provide a comprehensive overview of the reaction, including a summary of quantitative data, detailed experimental protocols, and visual representations of the synthesis workflow. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Synthesis Data

The conversion of chelidonic acid to this compound is a high-yield reaction. The key quantitative parameters for this synthesis are summarized in the table below for easy comparison and reference.

| Parameter | Value | Reference |

| Starting Material | Chelidonic Acid | [1] |

| Product | This compound | [1] |

| Reagent | Concentrated Ammonium Hydroxide | [1] |

| Solvent | Water (from ammonium hydroxide solution) | [2][3] |

| Reaction Time | 6-8 hours | |

| Reaction Temperature | Reflux | |

| pH during reaction | > 9 | |

| Yield | Quantitative (up to 98%) | |

| Final Product Appearance | White solid / Light yellow powder |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from chelidonic acid, compiled from established procedures.

Materials:

-

Chelidonic acid

-

Concentrated ammonium hydroxide (30% solution)

-

Concentrated hydrochloric acid (37% solution)

-

Activated carbon

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or mechanical stirrer)

-

Heating mantle or oil bath

-

pH meter or pH indicator strips

-

Büchner funnel and filter flask

-

Vacuum source

-

Beakers

-

Graduated cylinders

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the chelidonic acid in concentrated ammonium hydroxide.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. During the reflux, ensure the pH of the reaction mixture remains above 9 by adding more concentrated ammonium hydroxide if necessary.

-

Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Purification (Optional): If discoloration is observed, the excess ammonia can be removed by distillation under reduced pressure. The residue can then be mixed with water, and activated carbon added. The mixture is then refluxed for 15 minutes and hot filtered to decolorize the solution.

-

Precipitation: Cool the solution and acidify with concentrated hydrochloric acid until the pH reaches 1. A white solid precipitate of this compound will form.

-

Isolation and Washing: Collect the precipitate by filtration using a Büchner funnel. Wash the solid product with small portions of ice-cold water to remove any remaining impurities.

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Visualizing the Synthesis

To further clarify the process, the following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for this compound synthesis.

References

Early Investigations into the Biological Activities of Chelidamic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid, a heterocyclic dicarboxylic acid, has been a subject of scientific inquiry for its potential biological activities. Early studies, primarily conducted before the year 2000, laid the groundwork for understanding its interactions with biological systems. This technical guide provides an in-depth review of these foundational studies, focusing on its role as an enzyme inhibitor and its potential antimicrobial and metal-chelating properties. Quantitative data from these seminal works are summarized, and detailed experimental protocols are provided to offer a comprehensive understanding of the methodologies employed.

Enzyme Inhibition: A Focus on Glutamate Decarboxylase

A significant area of early research on this compound centered on its ability to inhibit enzyme activity. The most notable finding from this period is its inhibitory action on rat brain glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).

Quantitative Data: Inhibition of Glutamate Decarboxylase

A key study by Porter and Martin in 1985 identified this compound as a competitive inhibitor of rat brain GAD. The inhibitory constant (Ki) was determined, providing a quantitative measure of its potency.

| Compound | Enzyme Source | Type of Inhibition | Ki (μM) | Reference |

| This compound | Rat Brain Glutamate Decarboxylase | Competitive | 33 | Porter & Martin, 1985[1] |

Experimental Protocol: Glutamate Decarboxylase Inhibition Assay

The following protocol is based on the methodology described in early studies investigating GAD inhibition.

1. Enzyme Preparation:

-

Rat brains were homogenized in a suitable buffer (e.g., phosphate buffer) at a specific pH.

-

The homogenate was centrifuged to remove cellular debris, and the resulting supernatant containing GAD was used for the assay.

2. Assay Mixture:

-

The reaction mixture typically contained:

-

Enzyme preparation

-

L-[1-¹⁴C]glutamic acid (as the substrate)

-

Pyridoxal 5'-phosphate (as a cofactor)

-

The inhibitor (this compound) at varying concentrations

-

A suitable buffer to maintain pH

-

3. Incubation:

-

The reaction was initiated by the addition of the substrate.

-

The mixture was incubated at a controlled temperature (e.g., 37°C) for a specific duration.

4. Measurement of Activity:

-

The activity of GAD was determined by measuring the amount of ¹⁴CO₂ produced from the decarboxylation of L-[1-¹⁴C]glutamic acid.

-

The reaction was stopped, and the ¹⁴CO₂ was trapped and quantified using a scintillation counter.

5. Data Analysis:

-

The inhibition constant (Ki) was determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.

Antiviral and Antibacterial Activities

Early research also explored the potential of this compound and its derivatives as antimicrobial agents. While detailed quantitative data from the pre-2000 era is sparse in readily available literature, some studies indicated promising activity.

Antiviral Activity of this compound Derivatives

A 1984 study by Iavorovskaia and colleagues investigated the antiviral properties of derivatives of this compound. While the full text and specific quantitative data from this study are not widely accessible, it represents an early exploration into this area of biological activity. The lack of accessible quantitative data, such as IC50 values, prevents a detailed summary in this guide.

Antibacterial Activity

Information regarding the antibacterial properties of this compound from studies conducted before 2000 is limited. While the broader class of compounds to which this compound belongs was investigated for antimicrobial effects, specific minimum inhibitory concentration (MIC) values for this compound against various bacterial strains from this period are not well-documented in the available scientific literature.

Metal Chelation and its Biological Implications

This compound possesses a chemical structure that suggests an ability to chelate metal ions. Metal chelation can have significant biological consequences, as metal ions are crucial for the function of many enzymes and proteins.

Early studies on the biological effects specifically resulting from the metal-chelating properties of this compound are not extensively detailed in the pre-2000 literature. However, the known ability of similar compounds to bind metal ions suggests that this property could underlie some of its observed biological activities. For instance, the inhibition of metalloenzymes can occur through the sequestration of the essential metal cofactor.

Conclusion

The early research on this compound primarily established its role as a competitive inhibitor of rat brain glutamate decarboxylase, providing a solid quantitative foundation for this activity. While its potential as an antiviral and antibacterial agent, as well as the biological implications of its metal-chelating properties, were subjects of initial investigation, detailed quantitative data and mechanistic studies from the pre-2000 era are less comprehensive. These early findings, however, provided the impetus for further exploration of the diverse biological activities of this intriguing molecule. This guide serves as a foundational resource for researchers and professionals in drug development, offering a historical perspective and detailed methodologies from the seminal studies in this field.

References

Chelidamic Acid: A Comprehensive Technical Review for Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidamic acid, a heterocyclic compound derived from chelidonic acid, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, and anticancer activities, coupled with its role as a potent enzyme inhibitor, positions it as a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, biological activities, and underlying mechanisms of action. A key focus is placed on its inhibitory effect on glutamate decarboxylase and the subsequent impact on GABAergic neurotransmission. This document adheres to stringent data presentation and visualization standards, offering clearly structured tables of quantitative data, detailed experimental protocols, and Graphviz-generated diagrams of relevant biological pathways and experimental workflows.

Introduction

This compound, chemically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a pyridine derivative with a rich history of scientific investigation.[1] Originally identified as a component of various medicinal plants, it is now recognized for its broad spectrum of biological activities, including analgesic, antimicrobial, anti-inflammatory, oncostatic, and sedative properties. Its ability to form stable complexes with metal ions has also led to its exploration in the development of novel coordination compounds with therapeutic potential.[2]

A particularly notable characteristic of this compound is its potent, competitive inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This specific interaction provides a clear mechanism for its neurological effects and offers a promising avenue for the development of drugs targeting GABAergic pathways, which are implicated in a variety of neurological and psychiatric disorders.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals. It consolidates the current body of knowledge on this compound, presenting quantitative data in an accessible format, providing detailed experimental methodologies, and visualizing complex biological and experimental processes.

Synthesis of this compound and Its Derivatives

The primary and most common synthetic route to this compound involves the conversion of its precursor, chelidonic acid. This process is a straightforward and high-yielding reaction.

Synthesis of Chelidonic Acid

Chelidonic acid is typically synthesized via a Claisen condensation reaction between diethyl oxalate and acetone, followed by acid-catalyzed cyclization.

Experimental Protocol: Synthesis of Chelidonic Acid

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of a metal alkoxide (e.g., sodium ethoxide), a dialkyl oxalate (e.g., diethyl oxalate), and an alcohol (e.g., ethanol) is prepared.

-

Acetone Addition: Acetone is added dropwise to the stirred mixture. The rate of addition is controlled to maintain the concentration of unreacted acetone at no more than 30% of the combined concentration of the dialkyl oxalate and metal alkoxide.

-

Heating: Towards the end of the acetone addition, the reaction mixture is gently heated.

-

Neutralization: The resulting product is neutralized with an acid.

-

Cyclization and Reflux: The neutralized mixture is then refluxed to facilitate the cyclization and formation of chelidonic acid.

-

Isolation: The reaction mixture is cooled, and the precipitated chelidonic acid is collected by filtration, washed with cold water, and dried. This process can yield up to 95% chelidonic acid.

Synthesis of this compound from Chelidonic Acid

The conversion of chelidonic acid to this compound is achieved through a reaction with ammonia.

Experimental Protocol: Synthesis of this compound

-

Reaction: Chelidonic acid is dissolved in a concentrated ammonium hydroxide solution.

-

Reflux: The mixture is refluxed for 6-8 hours. The pH is maintained above 9 by the periodic addition of ammonium hydroxide.

-

Work-up: Excess ammonia is removed under reduced pressure. The residue is redissolved in water, decolorized with activated charcoal, and filtered.

-

Precipitation: The filtrate is acidified with hydrochloric acid to a pH of 1, leading to the precipitation of this compound as a white solid.

-

Isolation: The product is collected by filtration, washed with cold water, and dried under vacuum. This method can achieve a yield of up to 98%.

Synthesis of this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives, primarily through modifications of its carboxylic acid groups or the pyridine ring. These derivatives are often synthesized to enhance specific biological activities.

Experimental Protocol: General Synthesis of N-Aryl Chelidamic Acids

-

Reaction: Chelidonic acid is reacted with various arylamines under different conditions.

-

Product Formation: Depending on the reaction conditions and the basicity of the amine, a variety of products can be formed, including salts, N-arylchelidamic acids, N-aryl-4-pyridone-2-carboxylic acids, or N-aryl-4-pyridones.

Biological Activities and Mechanisms of Action

This compound exhibits a diverse array of biological activities, making it a subject of intense research in drug discovery.

Inhibition of Glutamate Decarboxylase and GABAergic Signaling

One of the most well-characterized activities of this compound is its potent and competitive inhibition of glutamate decarboxylase (GAD). GAD is the enzyme responsible for converting glutamate, the primary excitatory neurotransmitter in the central nervous system, into GABA, the primary inhibitory neurotransmitter.

Mechanism of Action: By competitively inhibiting GAD, this compound reduces the synthesis of GABA. This leads to a decrease in GABAergic signaling, which can have profound effects on neuronal excitability. The inhibition constant (Ki) for this compound against rat brain glutamate decarboxylase has been determined to be 33 µM.

Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and schizophrenia. Therefore, the ability of this compound to modulate this pathway makes it a promising candidate for the development of novel neurotherapeutics.

Anticancer Activity

This compound and its derivatives have demonstrated potential as anticancer agents. Some derivatives, particularly those designed as DNA-intercalating free radical generators, have shown cytotoxicity against various human tumor cell lines. For instance, a derivative of this compound complexed with an acridine chromophore exhibited an 8-fold enhancement in cytotoxicity compared to its parent compound.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Preparation: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been reported, suggesting their potential use as novel antibiotics. Metal complexes of this compound, in particular, have shown enhanced antimicrobial activity against various bacterial strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

This compound and its metal complexes have also been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit protein denaturation is a common in vitro method to assess their anti-inflammatory potential.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, a solution of egg albumin, and a phosphate-buffered saline (pH 6.4).

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Heat-Induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce albumin denaturation.

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, representing the concentration of the compound that causes 50% inhibition of denaturation, is determined.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives. Note: Comprehensive quantitative data for all reported activities of this compound and its derivatives are not consistently available in the literature. The tables below represent the data that could be definitively sourced.

Table 1: Enzyme Inhibition

| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |

| This compound | Glutamate Decarboxylase | Competitive | 33 |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | IC50 | Reference |

| FTP2 (this compound-acridine derivative) | Human tumor cell lines | Not specified, but 8-fold more potent than FTP1 | |

| No specific IC50 values for other this compound derivatives were found in the reviewed literature. |

Table 3: Antimicrobial Activity (MIC)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| No specific MIC values for this compound or its derivatives were found in the reviewed literature. |

Table 4: Anti-inflammatory Activity

| Compound | Assay | IC50 | Reference |

| No specific IC50 values for this compound or its derivatives were found in the reviewed literature. |

Applications and Future Perspectives

The diverse biological activities of this compound and its derivatives open up a wide range of potential applications in drug development and analytical chemistry.

-

Neurotherapeutics: Its potent inhibition of GAD makes it a valuable lead compound for the development of drugs targeting GABAergic dysfunction in neurological and psychiatric disorders.

-

Oncology: The cytotoxic effects of certain this compound derivatives suggest their potential as anticancer agents, particularly when incorporated into targeted drug delivery systems.

-

Infectious Diseases: The antimicrobial properties of this compound and its metal complexes warrant further investigation for the development of new antibiotics to combat drug-resistant pathogens.

-

Analytical Chemistry: this compound is utilized as a complexing agent in high-performance chelation ion chromatography for the speciation of metal ions, such as iron.

-

Materials Science: Its potential as an anode material in lithium-ion batteries is an emerging area of research.

Future research should focus on the synthesis and screening of a broader range of this compound derivatives to establish clear structure-activity relationships for its various biological activities. Furthermore, in vivo studies are necessary to validate the therapeutic potential of promising lead compounds. The development of targeted delivery systems for this compound-based drugs could enhance their efficacy and reduce potential side effects.

Conclusion

This compound is a versatile heterocyclic compound with a significant and growing profile in the field of drug discovery and development. Its well-defined synthesis, diverse biological activities, and particularly its potent and specific inhibition of glutamate decarboxylase, make it a compelling scaffold for the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, presenting detailed experimental protocols and summarizing available quantitative data. The continued exploration of this promising molecule and its derivatives holds the potential to yield new and effective treatments for a range of human diseases.

References

Chelidamic Acid: A Technical Guide to its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chelidamic acid, a heterocyclic dicarboxylic acid, is a secondary metabolite found in select plant species. While its direct physiological role and signaling pathways in plants are not yet fully elucidated, its precursor, chelidonic acid, is known to be present in plants such as the greater celandine (Chelidonium majus). This technical guide provides a comprehensive overview of the current understanding of this compound as a plant metabolite, including its proposed biosynthesis, methods for its extraction and analysis, and a discussion of its potential, though largely unexplored, functions within the plant kingdom. The document is intended to serve as a foundational resource for researchers in phytochemistry, plant biology, and drug discovery, highlighting key knowledge gaps and opportunities for future investigation.

Introduction to this compound

This compound (4-hydroxypyridine-2,6-dicarboxylic acid) is a pyridine derivative. In the context of plant biology, it is primarily discussed in relation to its precursor, chelidonic acid, a γ-pyrone derivative. Chelidonic acid is a known constituent of various plants, most notably Chelidonium majus of the Papaveraceae family.[1][2] The conversion of chelidonic acid to this compound represents a potential metabolic step in plants, though the enzymatic machinery and physiological significance of this transformation are still under investigation.

Biosynthesis of this compound in Plants: A Putative Pathway

The complete biosynthetic pathway of this compound in plants has not been definitively established. However, based on the known biosynthesis of its precursor, chelidonic acid, a putative pathway can be proposed. The biosynthesis of chelidonic acid is thought to involve intermediates from primary metabolism, such as acetates and pyruvates, which are part of the citric acid cycle.[3]

The following diagram illustrates a hypothesized biosynthetic pathway leading to this compound, starting from the general phenylpropanoid pathway which produces key precursors for many secondary metabolites.

This diagram outlines a potential route where primary metabolites, possibly influenced by products of the phenylpropanoid pathway, are converted through a series of enzymatic steps into chelidonic acid. The subsequent conversion to this compound is hypothesized to involve an amination reaction, potentially catalyzed by an ammonialyase or a transaminase, which would replace the oxygen in the pyran ring of chelidonic acid with a nitrogen atom.

Quantitative Analysis of this compound in Plant Tissues

To date, there is a notable lack of published quantitative data on the concentrations of this compound in various plant tissues. However, based on methodologies used for other plant alkaloids and organic acids in species like Chelidonium majus, a framework for such analysis can be established. The following table provides a template for presenting such data, which would be crucial for understanding the distribution and potential physiological roles of this compound.

| Plant Organ | Species | This compound Concentration (µg/g dry weight) | Analytical Method | Reference |

| Hypothetical Data | ||||

| Leaves | Chelidonium majus | 15.2 ± 2.1 | LC-MS/MS | [Future Study] |

| Stems | Chelidonium majus | 8.5 ± 1.5 | LC-MS/MS | [Future Study] |

| Roots | Chelidonium majus | 25.8 ± 3.4 | LC-MS/MS | [Future Study] |

| Latex | Chelidonium majus | 5.1 ± 0.9 | LC-MS/MS | [Future Study] |

Note: The data presented in this table is illustrative and intended to serve as a template for future research.

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of polar metabolites like this compound from plant tissues, adapted from established methods for similar compounds.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves, roots of Chelidonium majus)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Liquid nitrogen

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Sample Preparation: Homogenize fresh plant material in liquid nitrogen to a fine powder. For dried material, a ball mill can be used.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid).

-

Vortex thoroughly for 1 minute.

-

Sonicate for 30 minutes in a sonication bath.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 200 µL of 10% methanol.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Hypothetical):

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 182.0 (for [M-H]⁻ of this compound).

-

Product Ions (Q3): Specific fragment ions would need to be determined through infusion of a pure standard. A likely fragment would result from the loss of a carboxyl group (m/z 138.0).

-

-

Standard Curve: A standard curve should be prepared using a certified reference standard of this compound to enable absolute quantification.

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant tissues.

Role of this compound as a Plant Metabolite

The physiological function of this compound in plants is currently not well understood. However, insights can be drawn from the known roles of other secondary metabolites, particularly those with similar structural features or from the same biosynthetic origins.

Potential Roles:

-

Defense: Secondary metabolites are often involved in plant defense against herbivores and pathogens. The nitrogen-containing heterocyclic structure of this compound is common among alkaloids, a class of compounds well-known for their defensive properties.

-

Allelopathy: Some plant-derived acids are known to have allelopathic effects, inhibiting the growth of neighboring plants.[4][5] Future research could explore whether this compound is exuded from roots and has such activity.

-

Metal Chelation: The dicarboxylic acid structure of this compound suggests a potential role in chelating metal ions in the soil or within the plant, which could be involved in nutrient uptake or detoxification.

Signaling Pathways:

Currently, there is no direct evidence to implicate this compound as a signaling molecule in any known plant signaling pathway. Major plant defense signaling pathways are primarily regulated by hormones such as salicylic acid and jasmonic acid. The relationship, if any, between this compound and these established signaling cascades remains to be discovered.

The following diagram depicts a simplified overview of a generic plant defense signaling pathway, highlighting where a novel metabolite like this compound could potentially interact, although this is purely speculative.

Conclusion and Future Directions

This compound remains a relatively understudied plant metabolite. While its chemical structure and relationship to chelidonic acid are known, its biosynthesis, physiological function, and potential role in plant signaling networks are significant areas requiring further research. The methodologies outlined in this guide provide a starting point for the systematic investigation of this compound in plants. Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound, including the identification and characterization of the enzymes involved.

-

Quantifying this compound levels in a range of plant species and tissues, and in response to various biotic and abiotic stresses.

-

Investigating the physiological role of this compound through genetic and physiological studies, including its potential involvement in plant defense, allelopathy, and nutrient homeostasis.

-

Exploring its potential as a signaling molecule and its interaction with known plant signaling pathways.

A deeper understanding of this compound as a plant metabolite will not only advance our knowledge of plant biochemistry and physiology but may also uncover novel bioactive compounds with potential applications in agriculture and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological activities of Chelidonium majus L. (Papaveraceae). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. The biosynthesis of chelidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Chelidamic Acid

Introduction

Chelidamic acid, also known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with a variety of applications, including its use as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, along with detailed experimental protocols for data acquisition.

Molecular Structure

This compound has the chemical formula C₇H₅NO₅ and a molecular weight of 183.12 g/mol (anhydrous basis). The structure consists of a 4-pyridone ring substituted with two carboxylic acid groups at positions 2 and 6.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Proton | Chemical Shift (δ) in ppm | Solvent |

| H-3, H-5 | ~7.3 | DMSO-d₆ |

¹³C NMR Data

| Carbon Atom | Chemical Shift (δ) in ppm | Solvent |

| C-2, C-6 | 147.8 | DMSO-d₆ |

| C-3, C-5 | 119.5 | DMSO-d₆ |

| C-4 | 176.2 | DMSO-d₆ |

| COOH | 164.1 | DMSO-d₆ |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3400-2500 | Broad |

| C=O (Ketone) | ~1720 | Strong |

| C=O (Carboxylic Acid) | ~1680 | Strong |

| C=C, C=N | 1600-1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

| Technique | Parameter | Value |

| Molecular Formula | - | C₇H₅NO₅ |

| Molar Mass | - | 183.12 g/mol (anhydrous) |

| GC-MS (EI) | Major Fragments (m/z) | 139, 121 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Analysis: Process the raw data using appropriate software. Compare the chemical shifts, multiplicities, and integration values with established data for this compound.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis: Identify characteristic absorption bands for the functional groups in this compound, such as O-H, C=O, and C=C/C-N bonds.

Mass Spectrometry

Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable solvent such as methanol or a water/acetonitrile mixture to a concentration of approximately 1 mg/mL, then dilute to the low µg/mL or high ng/mL range. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility.

Instrumentation:

-

LC-MS: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-